N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(24-23(11-13-26-14-12-23)20-10-5-15-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,15,21H,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFWGQDLRIMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiophene ring, followed by the construction of the oxane ring. The xanthene core is then introduced through a series of coupling reactions. Specific reagents and catalysts are used at each step to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the xanthene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and xanthene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the xanthene core can produce a dihydroxanthene derivative.
Scientific Research Applications
N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the xanthene core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Complexity: The target compound’s 4-(thiophen-2-yl)oxan-4-yl group introduces steric bulk and heteroatom diversity (O, S) compared to simpler aryl substituents (e.g., cyanophenyl in ). This may improve membrane permeability relative to polar groups like cyano but reduce it compared to lipophilic benzyloxy derivatives .
- logP Trends: The benzyloxy derivative’s high logP (5.55) aligns with its nonpolar aromatic substituent, whereas the target’s logP (~3.5) reflects a balance between the hydrophobic thiophene/oxane and polar carboxamide .
Comparison with Analogues:
- Diaryl Ether Intermediates: Used for N-(4-cyanophenyl)-9H-xanthene-9-carboxamide, emphasizing Ullmann coupling for diaryl ether formation .
- Cinnamoyl Derivatives : Xanthones with cinnamoyl groups (e.g., compound 14 in ) employ bromopropoxy intermediates and nucleophilic acyl substitution, differing from the target’s thiophene-oxane strategy.
Functional Implications of Substituent Variation
- Thiophene vs.
- Oxane vs. Fluorene : The oxane ring in the target may enhance conformational flexibility relative to rigid fluorene-based analogues (e.g., ), influencing target binding kinetics.
- Benzyloxy vs. Cyanophenyl: The benzyloxy group’s lipophilicity contrasts with the cyanophenyl’s polarity , highlighting how substituent choice tailors solubility and biodistribution.
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the xanthene family, known for its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, while also discussing its mechanism of action and structure-activity relationship (SAR).
Chemical Structure and Properties
The compound features a xanthene core with a thiophene ring and an oxane moiety. The structural formula can be represented as follows:
This structure contributes to its unique biological properties.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including Hep G2 (liver cancer) and HeLa (cervical cancer) cells.
Case Study Findings:
- IC50 Values: In vitro assays revealed IC50 values ranging from 36 to 50 µM across different cancer cell lines, indicating potent cytotoxicity.
- Mechanism of Action: The compound does not function through traditional intercalation mechanisms but rather appears to modulate specific signaling pathways involved in cell proliferation and apoptosis .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep G2 | 36 | Modulation of signaling pathways |
| HeLa | 50 | Induction of apoptosis |
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
Research Findings:
- COX-2 Inhibition: The compound exhibited an IC50 value of 4.37 ± 0.78 nM, demonstrating high potency and selectivity for COX-2 over COX-1, which is critical for reducing side effects associated with non-selective NSAIDs .
3. Antimicrobial Activity
Xanthene derivatives, including this compound, have been explored for their antimicrobial properties.
Study Insights:
- Broad Spectrum: Preliminary data suggest effectiveness against various bacterial strains, although specific data on this compound's efficacy remains limited and requires further exploration .
The mechanism by which this compound exerts its biological effects involves interaction with multiple molecular targets:
- Enzyme Modulation: It may inhibit enzymes like COX, leading to reduced inflammatory mediators.
- Cell Signaling Pathways: The compound appears to influence pathways related to cell survival and apoptosis, particularly in cancer cells.
- Glucose Uptake Enhancement: Some derivatives have been shown to activate AMPK pathways, promoting glucose uptake in muscle cells, which could have implications for metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of xanthene derivatives. Modifications at specific positions on the xanthene core or the thiophene ring can enhance biological activity.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
